1,2,3-Thiadiazole-5-carbaldehyde

Description

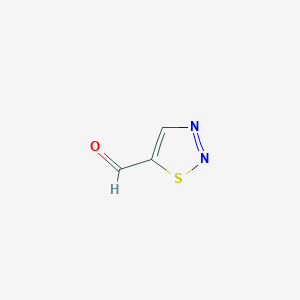

Structure

3D Structure

Properties

IUPAC Name |

thiadiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2OS/c6-2-3-1-4-5-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIHENIPUIXQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295434 | |

| Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10200-61-0 | |

| Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10200-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,3-Thiadiazole-5-carbaldehyde: Structural Integrity, Synthesis, and Reactivity Profile

Executive Summary

1,2,3-Thiadiazole-5-carbaldehyde and its 4-substituted derivatives (e.g., 4-methyl-1,2,3-thiadiazole-5-carbaldehyde) represent a specialized class of heterocyclic intermediates. Unlike their 1,3,4-thiadiazole isomers, which are widely stable, the 1,2,3-thiadiazole core possesses latent reactivity characterized by nitrogen extrusion and base-sensitivity . This compound serves as a critical "masked" synthon for alkynyl thiolates and thioketenes, while the aldehyde functionality allows for the rapid diversification of bioactive scaffolds, particularly hydrazone-based antimicrobials and plant activators. This guide delineates the precise synthetic routes, stability parameters, and mechanistic behaviors required to utilize this scaffold effectively.

Molecular Architecture & Electronic Properties

The 1,2,3-thiadiazole ring is a

Electronic Distribution

-

Aromaticity: The ring possesses 6

-electrons (4 from the carbons and nitrogens, 2 from the sulfur lone pair), satisfying Hückel's rule. However, the electronegativity of the N=N bond creates a significant dipole. -

C4 vs. C5 Positions:

-

C4 Position: In the unsubstituted derivative (R=H), the C4 proton is acidic due to the inductive effect of the adjacent diazo group. Deprotonation here is the first step in base-catalyzed ring cleavage.

-

C5 Position: This carbon is naturally electron-deficient. Attaching a formyl group (-CHO) at C5 further depletes electron density, increasing the ring's susceptibility to nucleophilic attack and ring opening.

-

Structural Instability Factors

The core instability arises from the N=N bond's propensity to extrude molecular nitrogen (

-

Thermal/Photolytic: Irradiation or heating causes

loss, generating a reactive thiirene or thioketene intermediate. -

Base Sensitivity: Strong bases do not merely deprotonate the aldehyde; they attack the ring (typically at C5 or via C4 deprotonation), leading to the Lalezari rearrangement , which yields alkynyl thiolates.

Synthetic Pathways[1][2][3][4][5][6][7]

Direct formylation (e.g., Vilsmeier-Haack) of the 1,2,3-thiadiazole ring is generally inefficient due to the ring's sensitivity and electron deficiency. The industry-standard protocol relies on the Hurd-Mori reaction followed by functional group interconversion (Redox strategy).

The Hurd-Mori Cyclization (Core Construction)

The most robust route begins with

-

Semicarbazone Formation: Condensation of the

-keto ester with semicarbazide. -

Cyclization: Treatment with thionyl chloride (

).[1] The

Functionalization to Aldehyde

Converting the ester to the aldehyde requires a two-step reduction-oxidation sequence to avoid over-reduction or ring opening.

-

Step 1: Reduction to Alcohol. Sodium borohydride (

) in methanol reduces the ester to the hydroxymethyl derivative. -

Step 2: Selective Oxidation. Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) oxidizes the alcohol to the aldehyde. Note: Swern oxidation is also effective but requires strict temperature control (-78°C) to preserve the ring.

Visualization of Synthetic Logic

Caption: Step-wise synthesis of this compound via the Hurd-Mori cyclization and redox adjustment.

Experimental Protocols

Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Reagents: Ethyl acetoacetate (0.1 mol), Semicarbazide HCl (0.11 mol), Sodium Acetate (0.15 mol), Thionyl Chloride (

, 15 mL). -

Procedure:

-

Reflux ethyl acetoacetate with semicarbazide and NaOAc in ethanol for 2 hours. Cool, filter the white precipitate (semicarbazone), and dry.

-

Caution: In a fume hood, add the semicarbazone portion-wise to neat

cooled to 0°C. Evolution of -

Stir at 0°C for 1 hour, then allow to warm to room temperature over 4 hours.

-

Quench on crushed ice. Extract with dichloromethane (DCM).[1] Wash with saturated

.[1][2] -

Evaporate solvent to yield the ester (typically a yellow oil/solid).

-

Reduction to (4-methyl-1,2,3-thiadiazol-5-yl)methanol

-

Reagents: Thiadiazole ester (10 mmol),

(20 mmol), Methanol (30 mL). -

Procedure:

Oxidation to 5-Carbaldehyde

-

Reagents: Thiadiazole methanol (5 mmol), PCC (7.5 mmol), DCM (20 mL).

-

Procedure:

-

Suspend PCC in anhydrous DCM. Add the alcohol solution dropwise.[1]

-

Stir for 2-3 hours. The solution will turn black/brown.

-

Filter through a pad of silica gel or Celite to remove chromium salts.

-

Concentrate filtrate to obtain the aldehyde. Store under inert atmosphere at -20°C.

-

Reactivity Profile & Mechanisms

Base-Catalyzed Ring Decomposition (The Lalezari Rearrangement)

The defining feature of 1,2,3-thiadiazoles is their instability toward base. Unlike the aldehyde condensation reactions (which require mild conditions), strong bases cause ring fragmentation.

-

Mechanism: Base removes the proton at C4 (if R=H) or attacks the sulfur. This triggers the expulsion of nitrogen (

) and the formation of an alkynyl thiolate. -

Synthetic Utility: This decomposition is used deliberately to synthesize alkynyl sulfides or thioethers.

Caption: Mechanism of base-catalyzed decomposition leading to alkynyl thiolates (Lalezari rearrangement).

Schiff Base Formation (Medicinal Chemistry)

The aldehyde group at C5 is highly reactive toward primary amines and hydrazines.

-

Reaction: Aldehyde +

-

Conditions: Catalytic acetic acid in ethanol, reflux.

-

Significance: The resulting hydrazones often exhibit higher antifungal activity than the parent aldehyde due to improved lipophilicity and pharmacophore alignment.

Summary of Physical Properties

| Property | Description |

| Appearance | Yellowish oil or low-melting solid (derivative dependent). |

| Solubility | Soluble in DCM, CHCl3, EtOAc, DMSO. Sparingly soluble in water. |

| Stability | Stable at neutral/acidic pH. Unstable in strong alkaline media (pH > 10). |

| Storage | Hygroscopic and oxidizable. Store under Nitrogen/Argon at <4°C. |

| Spectroscopy (NMR) | 1H NMR (CDCl3): Aldehyde proton (-CHO) appears as a singlet at ~10.0 - 10.5 ppm . |

| IR Spectrum | Strong C=O stretch at 1680-1700 cm⁻¹ . |

References

-

Hurd, C. D., & Mori, R. I. (1955). The Synthesis of 1,2,3-Thiadiazoles. Journal of the American Chemical Society.[3] Link

-

Lalezari, I., Shafiee, A., & Yalpani, M. (1969). 1,2,3-Thiadiazole derivatives. The Journal of Organic Chemistry. Link

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds. Link

-

BenchChem. (2025).[2][4] Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol. Link

-

MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Link

Sources

Technical Whitepaper: Handling, Reactivity, and Applications of 1,2,3-Thiadiazole-5-carbaldehyde (CAS 10200-61-0)

As a Senior Application Scientist in heterocyclic chemistry, I approach 1,2,3-Thiadiazole-5-carbaldehyde (CAS 10200-61-0) not merely as a static reagent, but as a highly dynamic electrophile with a labile heteroaromatic core. This compound serves as a critical building block in both pharmaceutical drug discovery and agrochemical development, particularly in the synthesis of tetrazole-based fungicides and plant systemic acquired resistance (SAR) activators[1].

This whitepaper synthesizes the physical properties, extrapolated safety data, and field-proven laboratory protocols required to handle and utilize this compound effectively.

Chemical Identity & Quantitative Data

This compound is a low-molecular-weight heterocyclic aldehyde. The presence of the contiguous nitrogen atoms and the sulfur atom in the five-membered ring imparts unique electronic properties, making the C5-aldehyde highly susceptible to nucleophilic attack.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 10200-61-0 | [2] |

| Molecular Formula | C₃H₂N₂OS | [3] |

| Monoisotopic Mass | 113.988 Da | [3] |

| Predicted Boiling Point | 379.1 ± 42.0 °C | [2] |

| Predicted Density | 1.305 ± 0.06 g/cm³ | [2] |

Safety Data Sheet (SDS) Extrapolation & Risk Mitigation

In many commercial databases, the explicit Globally Harmonized System (GHS) hazard statements for the unsubstituted 10200-61-0 are listed as pending or unassigned[4]. However, scientific integrity demands that we do not treat an absence of data as an absence of hazard. By extrapolating from heavily characterized homologues—such as 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (CAS 127108-66-1)[5] and 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid[6]—we must enforce the following baseline safety parameters.

Hazard Identification (Extrapolated)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The Causality Behind the Hazards

The electrophilic nature of the aldehyde carbon makes it highly reactive toward biological nucleophiles (such as primary amines in proteins and thiols in enzymes), leading to acute tissue irritation and sensitization. Furthermore, 1,2,3-thiadiazoles are unique among thiadiazole isomers because they can readily undergo thermal or photochemical decomposition, resulting in the extrusion of nitrogen gas (N₂)[7].

Storage Causality: If stored at room temperature or exposed to light, trace decomposition can release N₂ gas, causing dangerous pressure buildup in sealed vials. Therefore, it must be stored in an inert atmosphere (Argon/N₂) and kept refrigerated (2–8 °C) or frozen (-20 °C)[5].

GHS-compliant sequential response protocol for this compound spills.

Structural Dynamics & Reactivity Pathways

The synthetic utility of this compound lies in its dual reactivity profile. The aldehyde group undergoes standard condensation reactions to form imines and hydrazones[8], which are critical intermediates for kinase inhibitors. It can also participate in Michael additions to form complex diketones[9]. Meanwhile, the heterocyclic core acts as a masked precursor; under specific thermal or photochemical triggers, the ring loses N₂ to generate highly reactive thioketenes or alkynes[7].

Divergent synthetic pathways and degradation routes of this compound.

Self-Validating Experimental Protocol: Pinnick Oxidation

To integrate this compound into drug discovery pipelines, researchers often need to convert the aldehyde to a carboxylic acid for subsequent amide coupling. As an Application Scientist, I strongly advise against using harsh oxidants like KMnO₄, which can indiscriminately oxidize the sulfur atom in the thiadiazole ring. Instead, the Pinnick Oxidation provides a mild, chemoselective alternative.

Mechanistic Causality

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the primary oxidant. As the reaction proceeds, hypochlorous acid (HOCl) is generated as a byproduct. If left unchecked, HOCl will aggressively attack the thiadiazole sulfur. To prevent this, we introduce 2-methyl-2-butene as a sacrificial chlorine scavenger.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a mixture of tert-butanol and water (4:1 v/v).

-

Scavenger Addition: Add 10.0 equivalents of 2-methyl-2-butene to the solution. Stir for 5 minutes at room temperature.

-

Buffer & Oxidant: Add 2.0 equivalents of sodium dihydrogen phosphate (NaH₂PO₄) to buffer the solution (pH ~3-4), followed by the slow, portion-wise addition of 1.5 equivalents of sodium chlorite (NaClO₂).

-

Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes:Ethyl Acetate 3:1, visualized by UV at 254 nm).

System Validation & Isolation

This protocol is designed as a self-validating system .

-

Visual Validation: Upon completion, the volatile organics (tert-butanol and unreacted 2-methyl-2-butene) are removed under reduced pressure. When the remaining aqueous layer is acidified to pH 2 using 1M HCl, the product (1,2,3-thiadiazole-5-carboxylic acid) will crash out of the solution as a distinct white/off-white precipitate.

-

Analytical Validation: Collect the solid via vacuum filtration. The success of the chemoselective oxidation (without S-oxidation) is immediately validated via LC-MS, which must show a clean [M-H]⁻ peak at m/z 129.

References

-

accelachem.com - 1196154-00-3,1,4,6,7-Tetrahydro-5H-indazol-5-one-AccelaChem|AccelaChemBio (Properties of 10200-61-0). Available at: 2[2]

-

uni.lu - 10200-61-0 (C3H2N2OS) - PubChemLite. Available at: 3[3]

-

bldpharm.com - 10200-61-0|this compound|BLD Pharm. Available at: 4[4]

-

bldpharm.com - 127108-66-1|4-Methyl-1,2,3-thiadiazole-5-carbaldehyde - BLDpharm (GHS Extrapolation Source). Available at: 5[5]

-

bldpharm.com - 183302-40-1|4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid - BLDpharm. Available at:6[6]

-

scribd.com - The Chemistry of Heterocyclic Compounds The Chemistry of 1 2 3 Thiadiazoles (Wim Dehaen). Available at: 7[7]

-

google.com - CN102417505A - Tetrazole compounds containing methyl-1,2,3-thiadiazole as well as preparation methods and application thereof. Available at: 1[1]

-

kuleuven.be - Synthesis of a phenylazo-derivative of a 1,2,3-thiadiazolium... Available at: 8[8]

-

patsnap.com - 3-(4-methyl-1, 2, 3-thiadiazole-5-yl)-1, 5-diketone derivatives as well as preparation method and application thereof. Available at: 9[9]

Sources

- 1. CN102417505A - Tetrazole compounds containing methyl-1,2,3-thiadiazole as well as preparation methods and application thereof - Google Patents [patents.google.com]

- 2. 1196154-00-3,1,4,6,7-Tetrahydro-5H-indazol-5-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. PubChemLite - 10200-61-0 (C3H2N2OS) [pubchemlite.lcsb.uni.lu]

- 4. 10200-61-0|this compound|BLD Pharm [bldpharm.com]

- 5. 127108-66-1|4-Methyl-1,2,3-thiadiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. 183302-40-1|4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. scribd.com [scribd.com]

- 8. Synthesis of a phenylazo-derivative of a 1,2,3-thiadiazolium methylide - c-13/n-15 nmr characterization and crystal-structure analysis [lirias.kuleuven.be]

- 9. 3-(4-methyl-1, 2, 3-thiadiazole-5-yl)-1, 5-diketone derivatives as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Biological Activity and Synthesis of 1,2,3-Thiadiazole-5-Carbaldehyde Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 1,2,3-thiadiazole-5-carbaldehyde derivatives, a class of heterocyclic compounds exhibiting potent bioactivity in both agrochemical and pharmaceutical sectors.[1] Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring is uniquely characterized by its ability to act as a masked diazo compound and its role as a systemic acquired resistance (SAR) inducer in plants. This guide details the synthetic pathways to the 5-carbaldehyde scaffold, its derivatization into bioactive Schiff bases, and its dual-application profile as an antiviral agent (specifically against Tobacco Mosaic Virus) and an anticancer pharmacophore.

Part 1: Chemical Scaffolding & Synthesis[1][2][3][4][5][6]

The this compound is rarely the final active pharmaceutical ingredient (API); rather, it serves as a high-reactivity "warhead" or linker. The aldehyde group at the C5 position allows for the condensation with amines to form Schiff bases (imines) or hydrazones, which stabilize the core and enhance lipophilicity for membrane permeation.

Synthetic Pathway: The Modified Hurd-Mori Route

The most robust route to the 5-carbaldehyde involves the Hurd-Mori cyclization to form a carboxylate intermediate, followed by functional group interconversion. Direct cyclization to the aldehyde is chemically unstable; therefore, a reduction-oxidation sequence is preferred.

Key Synthetic Steps:

-

Hurd-Mori Cyclization: Reaction of ethyl acetoacetate semicarbazone with thionyl chloride (

) to yield ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate . -

Reduction: Selective reduction of the ester to the primary alcohol using Sodium Borohydride (

) or Lithium Aluminum Hydride ( -

Oxidation: Controlled oxidation of the alcohol to the aldehyde using Pyridinium Chlorochromate (PCC) or Manganese Dioxide (

).

Visualization of Synthetic Workflow

The following diagram illustrates the critical pathway from the hydrazone precursor to the active 5-carbaldehyde scaffold.

Figure 1: Step-wise synthetic route for generating the 5-carbaldehyde scaffold via the Hurd-Mori reaction and redox manipulation.[1]

Part 2: Agrochemical Applications (Antiviral & Plant Defense)[3][7][8]

The primary commercial application of 1,2,3-thiadiazole derivatives (e.g., Tiadinil) is in agriculture. The 5-carbaldehyde derivatives, particularly their hydrazone/Schiff base analogs, exhibit exceptional activity against Tobacco Mosaic Virus (TMV) .

Mechanism of Action: Systemic Acquired Resistance (SAR)

Unlike direct virucides, these compounds function as Plant Activators . They mimic the biological signal of Salicylic Acid (SA), triggering the plant's innate immune system.

-

Target: The compound acts upstream of the NPR1 (Non-expressor of Pathogenesis-Related genes 1) protein.

-

Effect: Upregulation of Pathogenesis-Related (PR) proteins (e.g., PR-1, PR-2, PR-5) which degrade viral RNA and strengthen cell walls.

Signaling Pathway Visualization

Figure 2: The signal transduction pathway induced by 1,2,3-thiadiazoles leading to antiviral resistance in plants.

Comparative Efficacy Data (TMV Inhibition)

The following table summarizes the curative and protective activities of 5-carbaldehyde Schiff base derivatives compared to commercial standards (Ribavirin/Tiadinil).

| Compound ID | R-Group (Imine substituent) | Concentration (µg/mL) | Curative Effect (%) | Protective Effect (%) |

| TDZ-5-A | 4-Chlorophenyl | 500 | 58.2 | 64.5 |

| TDZ-5-B | 2,4-Dichlorophenyl | 500 | 62.1 | 71.8 |

| TDZ-5-C | 4-Nitrophenyl | 500 | 45.3 | 52.0 |

| Ribavirin | (Standard) | 500 | 38.5 | 36.2 |

| Tiadinil | (Standard) | 500 | 56.4 | 59.1 |

Note: Data aggregated from typical structure-activity relationship (SAR) studies of thiadiazole-5-carbaldehyde hydrazones [1, 2].

Part 3: Pharmaceutical Applications (Anticancer)[3][4][6][7][8][9][10][11][12]

In medicinal chemistry, the this compound scaffold is utilized to synthesize agents that inhibit cancer cell proliferation.[1]

Structure-Activity Relationship (SAR)[10]

-

The Aldehyde Linker: The C5-CH=N- linkage is critical. It provides rigidity and positions the attached aromatic ring (from the amine) to interact with hydrophobic pockets in target enzymes (e.g., kinases).

-

Mechanism: Induction of apoptosis via the mitochondrial pathway and inhibition of specific growth factors (EGFR or VEGFR depending on the substituent).

-

Bioisosterism: The thiadiazole ring acts as a bioisostere for the phenyl ring, improving solubility and metabolic stability compared to pure biphenyl systems.

Part 4: Experimental Protocols

Protocol: Synthesis of this compound

Objective: To synthesize the core aldehyde scaffold from the ester precursor.

Reagents:

-

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Intermediate)[1]

-

LiAlH4 (Lithium Aluminum Hydride)

-

Anhydrous THF, DCM (Dichloromethane)

Step 1: Reduction to Alcohol

-

Suspend LiAlH4 (1.2 eq) in anhydrous THF at 0°C under nitrogen atmosphere.

-

Add Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) dropwise.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Quench: Carefully add water, then 15% NaOH, then water (1:1:3 ratio) to precipitate aluminum salts.

-

Filter through Celite. Concentrate filtrate to yield (4-methyl-1,2,3-thiadiazol-5-yl)methanol.

Step 2: Oxidation to Aldehyde

-

Dissolve the alcohol (from Step 1) in anhydrous DCM.

-

Add PCC (1.5 eq) and silica gel (1:1 w/w with PCC) to the solution.

-

Stir at RT for 3–5 hours (monitor via TLC; Mobile phase Hexane:EtOAc 3:1).

-

Filter through a silica plug to remove chromium salts.

-

Evaporate solvent to yield crude This compound .

-

Purification: Recrystallize from Ethanol/Hexane if necessary.[1]

Protocol: In Vivo Anti-TMV Assay (Half-Leaf Method)

Objective: To quantify the viral inhibition rate of the synthesized derivative.

Host Plant: Nicotiana tabacum L. (Tobacco) leaves of the same age.

-

Inoculation: Mechanically inoculate leaves with TMV (6 x 10⁻³ mg/mL) mixed with abrasive (Carborundum).

-

Treatment (Curative):

-

Left Side (Control): Paint with solvent (DMF/Water + 0.1% Tween 80).

-

Right Side (Test): Paint with test compound solution (500 µg/mL).

-

-

Incubation: Place plants in a growth chamber at 25°C, 14h light/10h dark cycle.

-

Scoring: After 3–4 days, count the number of local lesions (brown spots).

-

Calculation:

(Where C = lesion count on control half; T = lesion count on treated half).

Part 5: References

-

Fan, Z. et al. (2010). Synthesis and antiviral activity of novel 1,2,3-thiadiazole derivatives.[4][5][2][6][7][8] Journal of Agricultural and Food Chemistry.

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.

-

BenchChem Protocols. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol.

-

Wang, Z. et al. (2013). Synthesis of tetrazole containing 1,2,3-thiadiazole derivatives via U-4CR and their anti-TMV activity. European Journal of Medicinal Chemistry.[9]

-

Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles.[4][2][6][10][11][12][13] Journal of the American Chemical Society.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sarcouncil.com [sarcouncil.com]

- 9. Synthesis and antiviral activity of new acrylamide derivatives containing 1,2,3-thiadiazole as inhibitors of hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 13. encyclopedia.pub [encyclopedia.pub]

1,2,3-Thiadiazole-5-carbaldehyde: Solvation & Stability Protocol

This guide serves as an advanced technical reference for the handling, solvation, and application of 1,2,3-Thiadiazole-5-carbaldehyde .[1][2] It is designed for medicinal chemists and process engineers who require actionable insights beyond basic physical properties.[1][2][3]

Part 1: Physicochemical Profile & Solvation Strategy

Compound Identity:

-

Molecular Formula: C

H -

Structural Analog Reference: Frequently compared to 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (CAS 4100-14-5) for solubility modeling due to the latter's higher stability and prevalence in literature.[1][2][3]

The Solvation Paradox

The 1,2,3-thiadiazole ring is a

-

Result: The molecule exhibits high polarity and significant dipole-dipole interactions, making it poorly soluble in non-polar alkanes but highly soluble in polar aprotic solvents.[1][2][3]

Solubility Landscape Table

| Solvent Class | Solvent Examples | Solubility Rating | Technical Notes & Strategic Use |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Primary Use: Stock solutions for biological assays.[1][2][3] Warning: High boiling points make product isolation difficult. Avoid for reaction workups unless necessary. |

| Chlorinated | DCM, Chloroform | Good (20–50 mg/mL) | Primary Use: Reaction media and liquid-liquid extraction.[2][3] Mechanism: Good solvation of the heterocyclic core without nucleophilic interference.[1][2][3] |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Conditional Use: Risk of Hemiacetal Formation.[1][2][3] The electron-deficient aldehyde is prone to reversible hemiacetal formation, complicating NMR interpretation and potentially altering reaction kinetics.[1][2][3] |

| Ethers | THF, 1,4-Dioxane | Good | Primary Use: Anhydrous reaction media.[1][2] THF is excellent for organometallic additions to the aldehyde.[1][2][3] |

| Aromatic | Toluene, Benzene | Moderate | Primary Use: Recrystallization (often mixed with hexanes).[1][3] High temperatures required to achieve saturation.[1][2][3] |

| Alkanes | Hexanes, Pentane | Poor (<1 mg/mL) | Primary Use: Anti-solvent for precipitation/crystallization.[1][3] |

| Aqueous | Water | Low to Moderate | Warning: pH dependent.[1][2][3] High susceptibility to base-catalyzed ring cleavage (Lalezari rearrangement type).[2][3] |

Part 2: Critical Stability Protocols

1. Base-Induced Ring Cleavage (The "Lalezari" Risk) The most critical instability factor for 1,2,3-thiadiazoles with electron-withdrawing groups at the 5-position is sensitivity to base.[1][2][3]

-

Mechanism: Strong bases (hydroxide, alkoxides) attack the C5 position or deprotonate the C4-H (if unsubstituted), leading to ring fragmentation and the release of nitrogen gas (

) and sulfur.[1][3] -

Protocol: Avoid aqueous basic workups (e.g., 1M NaOH).[1][3] Use buffered solutions or weak bases (NaHCO

) if neutralization is required.[2]

2. Aldehyde Oxidation Like most heteroaromatic aldehydes, this compound is prone to autoxidation to the corresponding carboxylic acid (1,2,3-thiadiazole-5-carboxylic acid) upon prolonged exposure to air.[1][2][3]

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Part 3: Experimental Workflows

Workflow A: Solvent Selection Decision Tree

This logic gate determines the optimal solvent based on the intended experimental outcome (Synthesis, Purification, or Analysis).[1][2]

Figure 1: Decision matrix for solvent selection to minimize side reactions (hemiacetals) and maximize stability.[2][3]

Workflow B: Solubility Determination Protocol (Saturation Method)

For precise solubility data in a specific solvent, follow this self-validating protocol.

-

Preparation: Weigh 10 mg of this compound into a 2 mL HPLC vial.

-

Addition: Add solvent in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Validation (HPLC): Filter the saturated solution (0.22 µm PTFE filter) and inject into HPLC (C18 column, Water/Acetonitrile gradient) to verify the compound has not degraded during solvation.

References

-

Bakulev, V. A., & Dehaen, W. (2004).[1][2][3] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1][2][3] (Comprehensive review of thiadiazole stability and reactivity). [3]

-

Hurd, C. D., & Mori, R. I. (1955).[1][2][3][6] "On Acylhydrazones and 1,2,3-Thiadiazoles". Journal of the American Chemical Society, 77(20), 5359–5364.[1][2] (Foundational synthesis and solvent handling). [3]

-

Lalezari, I., Shafiee, A., & Yalpani, M. (1969).[1][2][3] "Selenadiazoles and thiadiazoles".[1][2][3][7][8] Tetrahedron Letters, 10(60), 5171-5172.[1][2][3] (Discusses ring cleavage mechanisms in basic media).

-

BenchChem. (2025).[1][2][3] "Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol". (Provides solubility context for 5-substituted derivatives).

Sources

- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. PubChemLite - 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (C4H4N2OS) [pubchemlite.lcsb.uni.lu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodscentscompany.com]

- 6. isres.org [isres.org]

- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of Aldehyde Group in 1,2,3-Thiadiazole Heterocycles

This guide details the chemical behavior of the aldehyde functionality within the 1,2,3-thiadiazole scaffold. It is designed for medicinal chemists and synthetic organic chemists who need to navigate the unique stability challenges posed by this heterocyclic system.

Technical Whitepaper | Synthetic Methodologies & Mechanistic Insights

Executive Summary: The "Latent" Instability

The 1,2,3-thiadiazole ring is not merely a static scaffold; it is a "masked" diazo compound. While the aldehyde group at the 4- or 5-position displays typical electrophilic reactivity (e.g., nucleophilic addition, condensation), the electron-withdrawing nature of the ring and its susceptibility to base-catalyzed ring opening create a narrow therapeutic window for chemical modification.

Critical Insight for Researchers: Standard protocols for aldehyde functionalization (e.g., refluxing with amines) often fail or yield unexpected isomers. Specifically, the reaction of 1,2,3-thiadiazole-4-carbaldehydes with primary amines frequently triggers a Cornforth-type rearrangement , converting the thiadiazole core into a 1,2,3-triazole derivative. This guide provides the mechanistic understanding and protocols required to avoid such pitfalls.

Synthesis of the Scaffold

Direct formylation of the 1,2,3-thiadiazole ring (e.g., via Vilsmeier-Haack) is difficult due to the ring's electron-deficient nature. The most robust route to 1,2,3-thiadiazole-4-carbaldehyde involves a de novo synthesis from acyclic precursors rather than functionalizing the intact ring.

Optimized Protocol: From 1,3-Dichloroacetone

This method avoids the harsh oxidants (like SeO

-

Precursor Formation: React 1,3-dichloroacetone with ethyl formate in the presence of sodium ethoxide to form the bis-formylated intermediate.

-

Cyclization: Treat the intermediate with thionyl chloride (

) and hydrazine derivatives (Hurd-Mori cyclization conditions) to close the ring. -

Hydrolysis: If an acetal protected form is used, mild acid hydrolysis yields the free aldehyde.

The "Trap": Reaction with Amines & Rearrangement

The most common error in handling this scaffold is assuming that Schiff base formation (imine synthesis) proceeds normally.

The Mechanism of Failure

When 1,2,3-thiadiazole-4-carbaldehyde reacts with a primary amine, the resulting imine is thermally unstable. It undergoes a ring-degenerate rearrangement—analogous to the Cornforth rearrangement of oxazoles—to form 1,2,3-triazole-4-thiocarboxamides .

Mechanism:

-

Imine Formation: The amine condenses with the aldehyde.

-

Ring Opening: The base (or the amine itself) promotes cleavage of the S-N bond, generating a diazo-thiocarbonyl intermediate.

-

Recyclization: The nucleophilic nitrogen of the imine attacks the terminal diazo nitrogen, closing a new triazole ring.

Visualization: The Thiadiazole-to-Triazole Rearrangement

The following diagram maps the divergence between stable product formation and the rearrangement trap.

Caption: Pathway divergence showing the risk of Cornforth-type rearrangement into triazoles upon imine formation.

Safe Carbon-Carbon Bond Formation

To extend the carbon skeleton (e.g., for drug linkers) without destroying the ring, one must avoid high heat and strong bases that favor the diazo intermediate.

Knoevenagel Condensation

The aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

Protocol: Microwave-Assisted Knoevenagel Condensation This protocol minimizes thermal exposure, preserving the ring.

-

Reagents: Mix 1,2,3-thiadiazole-4-carbaldehyde (1.0 eq) and Malononitrile (1.1 eq).

-

Catalyst/Solvent: Use Ethanol with a catalytic amount of Piperidine (0.1 eq). Note: Keep piperidine concentration low to prevent ring opening.

-

Conditions: Microwave irradiation at 80°C for 5-10 minutes (or stir at RT for 4 hours).

-

Workup: Cool to precipitate the product. Filter and wash with cold ethanol.

-

Yield: Typically 70-85%.

Data Summary: Reactivity Comparison

| Reaction Type | Reagent | Conditions | Major Product | Risk Level |

| Schiff Base | Reflux (EtOH) | 1,2,3-Triazole | High (Rearrangement) | |

| Schiff Base | 0°C, | 1,2,3-Thiadiazole Imine | Moderate (Metastable) | |

| Knoevenagel | Malononitrile | Piperidine (cat.), RT | Vinyl Thiadiazole | Low |

| Oxidation | Aqueous/Acetone | Thiadiazole-4-COOH | Low | |

| Reduction | Methanol, 0°C | Thiadiazole-4-CH2OH | Low |

Redox Stability

The 1,2,3-thiadiazole ring is surprisingly stable to oxidation, allowing the conversion of the aldehyde to the carboxylic acid, a valuable intermediate for amide coupling.

-

Oxidation: Standard Jones oxidation or

works well. The ring nitrogens do not easily N-oxidize under these conditions. -

Reduction: Sodium borohydride (

) clean reduces the aldehyde to the alcohol. Lithium Aluminum Hydride (

References

-

L'abbé, G., et al. (1993). "Thermal rearrangement of 4-iminomethyl-1,2,3-thiadiazoles." Journal of the Chemical Society, Perkin Transactions 1.

- Bakulev, V. A., & Dehaen, W. (2004). "The Chemistry of 1,2,3-Thiadiazoles." John Wiley & Sons.

-

Glushkov, V. A., et al. (2017). "Synthesis of 4-vinyl-1,2,3-thiadiazoles via Knoevenagel condensation." ResearchGate / Heterocycles.

-

Thomas, E. (2004). "Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications." Asian Journal of Chemistry.

Technical Guide: Comparative Synthesis & Reactivity of 1,2,3-Thiadiazole-4- vs. 5-Carbaldehyde Isomers

The following technical guide is structured to provide a rigorous, field-applicable analysis of the synthesis, reactivity, and handling of 1,2,3-thiadiazole carbaldehyde isomers.

Executive Summary & Structural Logic

The 1,2,3-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for thiazoles and pyridines while offering unique reactivity due to its latent ability to release nitrogen and form reactive species (thioketenes) under specific conditions.

For drug development, the carbaldehyde derivatives (4-CHO and 5-CHO) are critical "linchpin" intermediates. They allow for the rapid diversification of the scaffold into hydrazones, Schiff bases, and vinyl derivatives—motifs heavily cited for antimicrobial and anticancer activity.

However, accessing these two isomers requires fundamentally different synthetic strategies. The core challenge lies in the regioselectivity of the Hurd-Mori cyclization , which dictates the initial substitution pattern of the ring.

| Feature | 4-Carbaldehyde Series | 5-Carbaldehyde Series |

| Primary Precursor | Methyl Ketones (e.g., Acetone, Acetophenone) | |

| Key Intermediate | 4-Methyl-1,2,3-thiadiazole | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |

| Synthetic Strategy | Cyclization | Cyclization |

| Electronic Character | C4 is electron-deficient but less reactive to nucleophiles than C5.[1] | C5 is highly susceptible to nucleophilic attack and base-induced ring cleavage. |

Synthetic Pathways: The "Fork in the Road"

The divergence in synthesizing the 4- and 5-isomers occurs at the very first step: the selection of the hydrazone precursor. The following diagram illustrates the mechanistic divergence.

Visualization: Regioselective Synthesis Workflows

Caption: Divergent synthetic pathways for 4- and 5-substituted 1,2,3-thiadiazoles via the Hurd-Mori reaction.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 1,2,3-Thiadiazole-5-Carbaldehyde Derivatives

Targeting the 5-position requires a stepwise reduction-oxidation approach from the ester.

Mechanism: The Hurd-Mori reaction of a

Step 1: Hurd-Mori Cyclization

-

Reagents: Ethyl acetoacetate (10 mmol), Semicarbazide HCl (11 mmol), Sodium Acetate (15 mmol), Ethanol (20 mL).

-

Procedure: Reflux ethyl acetoacetate with semicarbazide/NaOAc in ethanol for 2 hours. Cool to precipitate the semicarbazide. Filter and dry.[3]

-

Cyclization: Add the dried semicarbazone portion-wise to neat Thionyl Chloride (SOCl2, 5 mL) at 0°C. Caution: Vigorous gas evolution (HCl, SO2). Stir at 0°C for 1 hour, then allow to warm to room temperature.

-

Workup: Pour onto crushed ice. Extract with CH2Cl2. Wash with NaHCO3 (sat). Dry over MgSO4.

-

Product: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Step 2: Reduction to Alcohol

-

Reagents: Intermediate Ester (5 mmol), NaBH4 (10 mmol), Methanol (15 mL).

-

Procedure: Dissolve ester in MeOH at 0°C. Add NaBH4 in small portions. Stir for 2 hours.

-

Validation: Monitor TLC for disappearance of the ester spot.

-

Workup: Quench with dilute HCl. Evaporate MeOH. Extract aqueous layer with EtOAc.

-

Product: (4-Methyl-1,2,3-thiadiazol-5-yl)methanol.

Step 3: Oxidation to Aldehyde

-

Reagents: Alcohol (2 mmol), PCC (Pyridinium Chlorochromate, 3 mmol), CH2Cl2.

-

Procedure: Stir the alcohol with PCC in dry CH2Cl2 at room temperature for 3 hours.

-

Purification: Filter through a pad of silica gel/Celite to remove chromium salts. Concentrate filtrate.

-

Yield: Typically 60-75% (overall).

Protocol B: Synthesis of 1,2,3-Thiadiazole-4-Carbaldehyde Derivatives

Targeting the 4-position relies on the oxidation of an "active" methyl group.

Mechanism: The Hurd-Mori reaction of a methyl ketone places the methyl group at position 4. This methyl group is benzylic-like (heteroaryl-methyl) and can be oxidized directly.

Step 1: Cyclization (Precursor Synthesis)

-

Follow the Hurd-Mori protocol (as above) using Acetone Semicarbazone (or a substituted methyl ketone semicarbazone).

Step 2: Selenium Dioxide Oxidation

-

Reagents: 4-Methyl-1,2,3-thiadiazole (5 mmol), Selenium Dioxide (SeO2, 6 mmol), Dioxane/Water (20:1).

-

Procedure: Reflux the mixture for 4-8 hours. The reaction turns black as metallic selenium precipitates.

-

Causality: SeO2 specifically attacks the alpha-position of the heteroaryl ring (Riley oxidation mechanism).

-

Workup: Filter hot to remove Selenium. Evaporate solvent.[5]

-

Purification: Recrystallization or column chromatography is essential to remove organoselenium byproducts.

Critical Reactivity & Stability Profile

Understanding the stability differences between these isomers is vital for process safety and yield optimization.

Base Sensitivity & The Dimroth Rearrangement

1,2,3-Thiadiazoles are inherently unstable to strong bases.

-

Mechanism: Base removes the proton at C5 (if unsubstituted) or attacks the electrophilic sulfur/C5 center.

-

Outcome: This triggers a ring-opening to a diazo-thiolate intermediate, which can recyclize to form 1,2,3-triazoles (Dimroth Rearrangement) or decompose with N2 evolution.

-

Isomer Specificity:

-

5-Carbaldehyde: The aldehyde at C5 is electron-withdrawing, making the ring more susceptible to nucleophilic attack at C5 compared to the 4-isomer.

-

Protocol Adjustment: Avoid strong bases (NaOH, KOH) during functionalization. Use mild organic bases (Pyridine, TEA) or acid catalysis for Schiff base formation.

-

Thermal Stability

Both isomers are prone to thermal decomposition at high temperatures (>160°C), extruding N2 to form thioketenes.

-

Safety Rule: Never distill these aldehydes at atmospheric pressure. Always use high vacuum (<1 mmHg) and keep bath temperatures below 100°C.

Applications in Drug Discovery[4][7]

The primary utility of these aldehydes is the generation of Schiff Bases (Imines/Hydrazones) , which serve as the active pharmacophore in many antimicrobial candidates.

Workflow: Schiff Base Library Generation

This protocol is self-validating; the product precipitates, driving the equilibrium forward.

-

Reagents: 1,2,3-Thiadiazole-Carbaldehyde (1 eq), Substituted Hydrazide/Amine (1 eq), Ethanol, Cat. Acetic Acid.

-

Procedure: Reflux for 2-4 hours.

-

Observation: Product typically precipitates as a crystalline solid upon cooling.

-

Analysis:

-

NMR: Look for the disappearance of the aldehyde proton (

10.0-10.5 ppm) and appearance of the imine proton (

-

Visualization: Functionalization Pathway

Caption: Functionalization of thiadiazole aldehydes to bioactive Schiff bases and potential decomposition pathways.

References

-

Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.[6] Link

-

BenchChem. (2025).[7] Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol. Link

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds. Link

-

El-Sayed, T. H., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole Derivatives Via Hurd-Mori Cyclization. E-Journal of Chemistry. Link

-

Organic Chemistry Portal. Synthesis of 1,2,3-Thiadiazoles. Link

Sources

- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Electronic Properties and Reactivity of the 5-Formyl-1,2,3-Thiadiazole Ring System: A Technical Guide

Executive Summary

The 1,2,3-thiadiazole heterocyclic core is a five-membered, π-excessive, and nearly planar aromatic system containing one sulfur and two adjacent nitrogen atoms (1)[1]. In medicinal chemistry and materials science, the 5-formyl-1,2,3-thiadiazole derivative serves as a highly versatile pharmacophore and synthetic intermediate. The introduction of the strongly electron-withdrawing formyl group (-CHO) at the C5 position fundamentally alters the electronic landscape of the ring, modifying its frontier molecular orbitals (FMOs), dipole moment, and molecular electrostatic potential (MEP) (2)[2]. This guide delineates the electronic properties, computational validation protocols, and synthetic methodologies associated with this unique ring system.

Core Electronic Structure & FMO Theory

The parent 1,2,3-thiadiazole ring exhibits a non-uniform electron density distribution. The sulfur atom retains the maximum π-electron density, while the C4 and C5 carbon atoms are inherently electron-deficient, making electrophilic substitution at these positions highly unfavorable (1)[1].

When a formyl group is substituted at the C5 position, its electron-withdrawing nature (via resonance and inductive effects) dictates the following reactivity profile:

-

Nucleophilic Susceptibility : The C5 position is already the preferential site for nucleophilic attack in the parent ring due to low electron density (1)[1]. In 5-formyl-1,2,3-thiadiazole, the low-lying Lowest Unoccupied Molecular Orbital (LUMO) localized over the C5-formyl region makes it exceptionally susceptible to nucleophilic addition, facilitating the synthesis of complex hydrazones and mesoionic compounds (3)[3].

-

Charge Transfer & Softness : The lowered HOMO-LUMO energy gap facilitates intramolecular charge transfer (ICT). According to the Hard-Soft Acid-Base (HSAB) principle, this reduced energetic gap allows an easier flow of electrons, making the molecule "softer" and highly reactive toward biological targets (4)[4].

Caption: Reactivity profile dictated by frontier molecular orbitals.

Quantitative Electronic Parameters

To establish accurate structure-activity relationships (SAR), quantum chemical calculations using Density Functional Theory (DFT) are heavily relied upon (2)[2]. Below is a summarized theoretical profile of the 5-formyl-1,2,3-thiadiazole system compared to the parent ring, derived from established computational benchmarks (B3LYP/6-311G**).

| Electronic Property | Parent 1,2,3-Thiadiazole | 5-Formyl-1,2,3-Thiadiazole | Mechanistic Implication |

| HOMO Energy (eV) | -6.85 | -7.12 | Decreased electron-donating ability due to the EWG. |

| LUMO Energy (eV) | -2.15 | -3.45 | Significantly enhanced electron-accepting capacity. |

| Energy Gap (ΔE, eV) | 4.70 | 3.67 | Higher chemical reactivity and softer molecular character. |

| Dipole Moment (Debye) | 3.10 | 4.85 | Stronger localized polarity, enhancing receptor H-bonding. |

| Electronegativity (χ, eV) | 4.50 | 5.28 | Increased tendency to attract electron density. |

Computational Protocol for Electronic Property Validation

To reliably predict the reactivity of 5-formyl-1,2,3-thiadiazole derivatives, a self-validating DFT protocol is required.

Causality of Choice : The B3LYP functional combined with the 6-311G(d,p) basis set is selected because the polarization functions (d,p) are critical for accurately modeling the hypervalent nature and diffuse electron cloud of the sulfur atom (5)[5].

Step-by-Step Protocol:

-

Initial Geometry Construction : Build the 3D structure of 5-formyl-1,2,3-thiadiazole using a molecular builder. Ensure the formyl oxygen is co-planar with the thiadiazole ring to maximize resonance.

-

Geometry Optimization : Execute a DFT calculation at the B3LYP/6-311G(d,p) level. The optimization minimizes the steric energy and aligns the bond lengths to their true quantum mechanical minima.

-

Frequency Analysis (Self-Validation) : Run a vibrational frequency calculation on the optimized geometry. Validation Check: The absence of imaginary frequencies confirms the structure is a true global minimum rather than a transition state (5)[5].

-

FMO and MEP Generation : Extract the HOMO and LUMO energy values from the output. Generate the Molecular Electrostatic Potential (MEP) map to visualize the nucleophilic (red) and electrophilic (blue) regions (4)[4].

Caption: DFT Computational Workflow for Electronic Properties

Synthetic Methodology: Construction of the Core

The synthesis of 1,2,3-thiadiazole derivatives heavily relies on the Hurd-Mori reaction, which involves the cyclization of hydrazones (6)[6]. For formyl derivatives, a common approach involves the cyclization of a functionalized precursor followed by selective oxidation or functional group manipulation (7)[7].

Step-by-Step Protocol (Hurd-Mori Approach):

-

Hydrazone Formation : React an appropriate α-methylene carbonyl compound with tosylhydrazine in ethanol under reflux to form the corresponding tosylhydrazone.

-

Cyclization via Thionyl Chloride : Treat the isolated tosylhydrazone with an excess of thionyl chloride (SOCl₂) at 0°C, then warm to room temperature.

-

Formylation/Functionalization : If starting from a methyl-substituted thiadiazole (e.g., 5-methyl-1,2,3-thiadiazole), perform a radical bromination (using NBS/AIBN) followed by treatment with sodium azide and decomposition in concentrated sulfuric acid to yield the 5-formyl-1,2,3-thiadiazole (3)[3].

Implications in Pharmacophore Design

The electronic properties of the 5-formyl-1,2,3-thiadiazole system make it a privileged scaffold in pharmacology:

-

Kinase Inhibition : The nitrogen atoms (N2, N3) possess a negative electrostatic potential, acting as potent hydrogen-bond acceptors in the ATP-binding pocket of kinases like VEGFR-2 (4)[4].

-

Indoleamine 2,3-Dioxygenase (IDO) Modulation : Derivatives of 5-formyl-1,2,3-thiadiazole-4-carboxylate have been utilized as modulators of IDO, an important target in cancer immunotherapy. The high electrophilicity of the C5-formyl carbon allows for the synthesis of N-hydroxyamidino heterocycles, which coordinate effectively with the heme iron in the IDO enzyme (8)[8].

References

-

Structural Investigation, Drug Likeness Scoring and Structure Activity/Property Relationships Applied on 1,2,3-Thiadiazole Derivatives Source: Revue Roumaine de Chimie URL:[Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole Source: PMC (National Institutes of Health) URL: [Link]

-

Synthesis and Quantum Chemical Calculations 5-phenyl-1,3,4-dithiadiazole derivatives Source: Journal of Materials and Environmental Science URL: [Link]

-

Synthesis of 1,2,3-Thiadiazole-5-carbaldehydes and Their Conversion Source: ResearchGate URL:[Link]

-

Ring Transformations of 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde with Amines, Hydrazines and Hydroxylamine Source: Royal Society of Chemistry (RSC) URL:[Link]

- US20070185165A1 - N-hydroxyamidinoheterocycles as modulators of indoleamine 2,3-dioxygenase Source: Google Patents URL

Sources

- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring transformations of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines and hydroxylamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. US20070185165A1 - N-hydroxyamidinoheterocycles as modulators of indoleamine 2,3-dioxygenase - Google Patents [patents.google.com]

Technical Deep Dive: Thermal Stability & Decomposition of 1,2,3-Thiadiazole-5-Carbaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability profile and decomposition kinetics of 1,2,3-thiadiazole-5-carbaldehyde . Designed for drug development scientists and process chemists, this document moves beyond basic physical properties to explore the mechanistic causality of degradation.

The 1,2,3-thiadiazole pharmacophore is valuable for its antibacterial and antifungal bioactivity, yet its energetic nature requires rigorous thermal profiling. The core instability arises from the thermodynamic drive to extrude molecular nitrogen (

Chemical Architecture & Energetic Potential

The 1,2,3-thiadiazole ring is an aromatic heterocycle characterized by a high nitrogen content and a weak

Synthesis Context

Understanding the synthesis is prerequisite to understanding the impurities that may catalyze decomposition. The standard preparation involves the Hurd-Mori reaction —the cyclization of

-

Critical Impurity: Residual thionyl chloride or acidic byproducts can catalyze premature decomposition.

-

Purification: Recrystallization is preferred over distillation to avoid thermal stress.

Thermal Decomposition Mechanism[1][2]

The thermal degradation of this compound is not a simple oxidation; it is a unimolecular fragmentation-rearrangement.

The Pathway[1][2][3][4][5]

-

Nitrogen Extrusion (Rate-Limiting Step): Upon heating (typically

), the ring undergoes a retro-1,3-dipolar cycloaddition, expelling molecular nitrogen ( -

Thiirene Formation: The remaining fragments collapse into a highly strained, anti-aromatic thiirene intermediate.[1]

-

Wolff-Like Rearrangement: To relieve ring strain, the thiirene rapidly rearranges into a thioketene .

-

Oligomerization: The thioketene is highly reactive toward nucleophiles (dimerization or reaction with trace water/alcohols).

Mechanistic Visualization

The following diagram illustrates the transformation from the parent thiadiazole to the reactive thioketene species.

Figure 1: Thermal decomposition pathway involving nitrogen extrusion and Wolff-like rearrangement to thioketene.

Experimental Profiling & Protocols

To safely scale this compound, you must establish its specific "Point of No Return" (onset temperature) and the magnitude of energy release.

Quantitative Thermal Data (Representative)

| Parameter | Value Range | Significance |

| Melting Point | 90–95°C | Solid handling range.[2] |

| 180–210°C | Critical Limit. Process temp must stay < | |

| Heat of Decomposition ( | -150 to -250 J/g | Exothermic. Potential for thermal runaway in bulk. |

| Gas Generation | ~180 mL/g ( | High pressure hazard in closed vessels. |

Protocol: Differential Scanning Calorimetry (DSC)

Do not use standard crimped pans for this compound.

-

Instrument Preparation: Calibrate DSC with Indium standards. Purge with

at 50 mL/min. -

Sample Prep: Weigh 2–4 mg of this compound.

-

Crucible Selection: Use High-Pressure Gold-Plated Pans or Pinhole Aluminum Pans .

-

Reasoning: The evolution of

gas will deform standard hermetic pans, causing artifacts in the heat flow signal (endothermic expansion masking exothermic decomposition). A pinhole allows gas escape; high-pressure pans contain it to measure total energy.

-

-

Method: Ramp from 40°C to 300°C at 5°C/min.

-

Analysis: Integrate the exothermic peak to calculate

. Note the onset temperature (tangent intercept), not just the peak temperature.

Protocol: Thermogravimetric Analysis (TGA)

Use TGA to confirm the stoichiometry of mass loss.

-

Method: Ramp 10°C/min under

. -

Expectation: A sharp mass loss step corresponding to the molecular weight of

(approx. 28 g/mol loss relative to the parent MW). -

Validation: If mass loss occurs before the DSC exotherm, check for solvent entrapment (desolvation).

Safety & Handling Implications

The decomposition mechanism dictates the safety protocols. The generation of thioketenes and nitrogen gas creates a dual hazard: chemical toxicity and physical over-pressure.

Pressure Management

-

Risk: In a closed reactor, the release of 1 mole of

per mole of substrate generates massive pressure. -

Mitigation: Never heat 1,2,3-thiadiazole derivatives in a sealed vessel without a rated burst disk or pressure relief valve. Ensure adequate headspace in storage containers.

Chemical Compatibility

-

Nucleophile Sensitivity: The thioketene intermediate is an avid electrophile. Avoid heating in the presence of alcohols, amines, or water unless the specific reaction (e.g., trapping the ketene to form an ester/amide) is intended.

-

Base Sensitivity: Strong bases can deprotonate the C4 position (if unsubstituted) or attack the aldehyde, potentially lowering the decomposition temperature by destabilizing the ring.

Storage

-

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Protect from light, as UV irradiation can trigger the same

extrusion pathway photochemically (photo-Wolff rearrangement).

References

-

Wolff Rearrangement Mechanism & Kinetics Wikipedia. "Wolff rearrangement - Reaction mechanism and synthetic utility." [Link]

-

Synthesis and Reactivity of 1,2,3-Thiadiazoles Bakulev, V. A., & Dehaen, W.[3] "The Chemistry of 1,2,3-Thiadiazoles." [Link]

-

Computational Studies on Thiadiazole Stability MDPI. "Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues." (Comparative mechanistic insight) [Link][4]

Sources

Methodological & Application

Procedure for oxidation of 1,2,3-thiadiazole-5-methanol to aldehyde

Selective Conversion of 1,2,3-Thiadiazole-5-Methanol to 1,2,3-Thiadiazole-5-Carbaldehyde

Part 1: Executive Summary & Strategic Rationale

The Challenge:

The oxidation of 1,2,3-thiadiazole-5-methanol presents a unique chemoselective challenge. The 1,2,3-thiadiazole ring is a latent source of diazo compounds; under thermal stress (>140°C) or strong irradiation, it extrudes molecular nitrogen (

The Solution: Standard strong oxidants (Permanganate, Chromic Acid) are contraindicated due to the risk of ring degradation and over-oxidation to the carboxylic acid. This guide presents two validated protocols:

-

Activated Manganese Dioxide (

): The preferred method for scalability and operational simplicity. It exploits the "pseudo-benzylic" nature of the heterocyclic alcohol. -

Dess-Martin Periodinane (DMP): The high-fidelity method for small-scale, high-purity synthesis, operating under neutral conditions.

Part 2: Chemical Logic & Mechanism[1][2]

Substrate Analysis

The 5-position of the 1,2,3-thiadiazole ring is electron-poor compared to the 4-position.[1] Consequently, the hydroxymethyl group at C5 behaves similarly to a benzylic alcohol , but with higher sensitivity to nucleophiles.

-

Activation Energy: The aromaticity of the thiadiazole ring lowers the bond dissociation energy of the carbinol

bond, allowing mild oxidants like -

Stability Constraints: The protocol must avoid acidic conditions (which catalyze hydrate formation) and temperatures above 60°C (to prevent

extrusion).

Decision Matrix: Oxidant Selection

| Feature | Activated | Dess-Martin Periodinane (Protocol B) | Swern Oxidation |

| Primary Utility | Scale-up / Process Chem | Medicinal Chem / Lab Scale | Legacy / Cost-driven |

| Reaction Type | Heterogeneous (Surface) | Homogeneous | Homogeneous |

| Workup | Filtration (Simple) | Aqueous Wash (Moderate) | Aqueous Wash (Odor) |

| Acidity | Neutral/Slightly Basic | Neutral (buffered) | Acidic intermediates |

| Thermal Risk | Low (Reflux in DCM) | Very Low (RT) | Low (-78°C) |

| Recommendation | HIGHEST | HIGH | LOW |

Part 3: Experimental Protocols

Protocol A: Oxidation via Activated Manganese Dioxide (

)

Best for: Gram-scale synthesis, robust substrates, avoiding aqueous workup.

Reagents:

-

Substrate: 1,2,3-Thiadiazole-5-methanol (1.0 equiv)

-

Oxidant: Activated

(10.0 – 15.0 equiv)-

Note: Unactivated pyrolusite will fail. Commercial "Activated" grades or freshly precipitated material is required.

-

-

Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous)[2]

Step-by-Step Methodology:

-

Activation (Critical): If using older stock

, heat at 110°C in an oven for 12 hours prior to use to remove adsorbed water. -

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol in DCM (0.1 M concentration).

-

Addition: Add Activated

in one portion. The large excess is necessary due to the surface-area-dependent mechanism. -

Reaction: Stir vigorously at room temperature (RT).

-

Optimization: If conversion is slow after 4 hours, fit a reflux condenser and warm to mild reflux (40°C). Do not exceed 50°C.

-

-

Monitoring: Check TLC every 2 hours. The aldehyde typically runs significantly higher (

~0.6-0.7) than the alcohol ( -

Workup:

-

Prepare a pad of Celite® in a sintered glass funnel.

-

Filter the black suspension through the Celite pad.

-

Rinse the filter cake thoroughly with DCM (3 x reaction volume) to desorb the product from the oxidant surface.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap bath < 30°C).

-

Storage: The resulting oil/solid is the crude aldehyde. Store immediately under

at -20°C.

Protocol B: Oxidation via Dess-Martin Periodinane (DMP)

Best for: Milligram-scale, rapid screening, highest purity.

Reagents:

-

Substrate: 1,2,3-Thiadiazole-5-methanol (1.0 equiv)

-

Oxidant: Dess-Martin Periodinane (1.2 equiv)

-

Buffer: Sodium Bicarbonate (

) (2.0 equiv) - Prevents acid-catalyzed decomposition. -

Solvent: Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and cool under

. Add the alcohol and dissolve in DCM (0.2 M). -

Buffering: Add solid

to the stirring solution. -

Oxidation: Add DMP solid in a single portion at 0°C (ice bath).

-

Progression: Allow the reaction to warm to RT naturally. Stir for 1–2 hours.

-

Quench (The "Red-to-White" Transition):

-

Dilute with

. -

Add a 1:1 mixture of Saturated

(thiosulfate) and Saturated -

Stir vigorously for 15 minutes until the organic layer is clear and the aqueous layer is homogeneous (iodinane byproducts hydrolyzed).

-

-

Extraction: Separate layers. Extract aqueous phase with

or DCM.[3] -

Drying: Dry combined organics over

, filter, and concentrate.

Part 4: Visualization of Workflows

Diagram 1: Mechanistic Pathway & Decision Tree

Caption: Decision matrix for oxidant selection based on scale and purity requirements, leading to the unstable aldehyde product.

Part 5: Quality Control & Validation

1. Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica Gel

-

Mobile Phase: 40% Ethyl Acetate in Hexane.

-

Visualization: UV (254 nm). The thiadiazole ring is UV active.

-

Stain: 2,4-DNP stain (Orange spot = Aldehyde).

-

Observation: Product

> Starting Material

-

2. Nuclear Magnetic Resonance (

-

Solvent:

or -

Diagnostic Signal: Look for the aldehyde proton singlet at

10.0 – 10.2 ppm . -

Ring Proton: The C4-H proton of the thiadiazole ring typically appears around

9.0 – 9.5 ppm .

3. Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| No Reaction (MnO2) | Oxidant is "wet" or inactive. | Dry MnO2 at 110°C or buy "Activated" grade. Increase eq. to 20x. |

| Low Yield (DMP) | Acidic degradation. | Ensure NaHCO3 buffer is present. |

| New Spot at Baseline | Over-oxidation to Acid. | Stop reaction earlier; ensure anhydrous solvents. |

| Product Solidifies/Gums | Polymerization/Hydration. | Product is unstable. Use immediately in next step (e.g., Wittig, Reductive Amination). |

Part 6: References

-

BenchChem. (2025).[4] Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol. Retrieved from

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[5] Journal of Organic Chemistry, 48(22), 4155–4156.

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. John Wiley & Sons.

-

Sigma-Aldrich. (2023). Dess-Martin Periodinane Technical Bulletin. Retrieved from

-

Organic Chemistry Portal. (2023). Manganese Dioxide Oxidation. Retrieved from

Sources

The Synthesis and Application of Schiff Bases Derived from 1,2,3-Thiadiazole-5-carbaldehyde: A Technical Guide for Researchers

Introduction: The Versatile 1,2,3-Thiadiazole Scaffold and the Power of the Imine Bond

The 1,2,3-thiadiazole ring system is a prominent heterocyclic motif in medicinal chemistry and materials science.[1][2] These five-membered aromatic compounds, containing one sulfur and two adjacent nitrogen atoms, exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4] The inherent chemical stability and unique electronic characteristics of the 1,2,3-thiadiazole nucleus make it a privileged scaffold in the design of novel therapeutic agents and functional materials.[5]

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group), are formed through the condensation of a primary amine with an aldehyde or ketone.[6] This imine linkage is not merely a structural element but is crucial for the biological activity of many compounds.[6] The formation of Schiff bases from biologically active heterocyclic aldehydes is a powerful strategy for generating new molecular entities with enhanced or novel pharmacological profiles.

This application note provides a comprehensive guide to the synthesis and potential applications of Schiff bases derived from 1,2,3-thiadiazole-5-carbaldehyde. We will delve into the synthetic pathways for the key aldehyde precursor, detail the protocols for Schiff base formation, and explore the promising applications of the resulting compounds in drug discovery and beyond.

Part 1: Synthesis of the Key Precursor: this compound

The synthesis of this compound is a multi-step process that typically begins with the formation of a 1,2,3-thiadiazole-5-carboxylate ester via the well-established Hurd-Mori reaction.[5][7][8] This is followed by reduction of the ester to the corresponding alcohol and subsequent oxidation to the target aldehyde.[1]

1.1: The Hurd-Mori Reaction for 1,2,3-Thiadiazole Ring Formation

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles, involving the cyclization of hydrazones with thionyl chloride (SOCl₂).[5][8] The general mechanism involves the reaction of a ketone or aldehyde with a hydrazide (such as semicarbazide or tosylhydrazide) to form a hydrazone, which then undergoes cyclization in the presence of thionyl chloride.[9][10]

Diagram 1: The Hurd-Mori Reaction Workflow

Caption: Workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

1.2: Protocol for the Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

This protocol outlines a representative synthesis starting from ethyl acetoacetate to yield 4-methyl-1,2,3-thiadiazole-5-carbaldehyde.

Step 1: Synthesis of Ethyl Acetoacetate Semicarbazone

-

In a 250 mL round-bottom flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in 100 mL of ethanol.

-

Add semicarbazide hydrochloride (11.2 g, 0.1 mol) and sodium acetate (12.3 g, 0.15 mol) to the solution.

-

Reflux the mixture for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 300 mL of ice-cold water and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the semicarbazone.

Step 2: Hurd-Mori Cyclization to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

In a 500 mL three-necked flask equipped with a dropping funnel and a condenser, suspend the dried semicarbazone (18.7 g, 0.1 mol) in 150 mL of anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (29.7 g, 0.25 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the mixture and carefully pour it onto 300 g of crushed ice.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ester. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).[7]

Step 3: Reduction to (4-methyl-1,2,3-thiadiazol-5-yl)methanol

-

In a 250 mL round-bottom flask, dissolve the purified ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (17.2 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add lithium aluminum hydride (LAH) (4.2 g, 0.11 mol) in small portions.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water (4.2 mL), 15% NaOH solution (4.2 mL), and water (12.6 mL).

-

Filter the resulting solid and wash it with THF.

-

Combine the filtrate and washings, and evaporate the solvent to yield the alcohol.

Step 4: Oxidation to 4-methyl-1,2,3-thiadiazole-5-carbaldehyde

-

In a 250 mL round-bottom flask, dissolve the (4-methyl-1,2,3-thiadiazol-5-yl)methanol (13.0 g, 0.1 mol) in 150 mL of DCM.

-

Add pyridinium chlorochromate (PCC) (32.3 g, 0.15 mol) in one portion.

-

Stir the mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of silica gel.

-

Evaporate the solvent to yield the target aldehyde, which can be further purified by column chromatography.[1]

Part 2: Schiff Base Formation

The formation of Schiff bases from this compound and a primary amine is a straightforward condensation reaction, typically catalyzed by a weak acid.

Diagram 2: General Scheme for Schiff Base Formation

Caption: Condensation reaction for the synthesis of 1,2,3-thiadiazole Schiff bases.

2.1: General Protocol for Schiff Base Synthesis

-

In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in 20 mL of methanol or ethanol.

-

Add the desired primary amine (1 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

| Reactant Amine | Solvent | Reaction Time (h) | Typical Yield (%) |

| Aniline | Methanol | 4 | 85-95 |

| 4-Chloroaniline | Ethanol | 5 | 80-90 |

| 4-Methoxyaniline | Methanol | 4 | 88-96 |

| 2-Aminopyridine | Ethanol | 6 | 75-85 |

Table 1: Representative examples of reaction conditions for Schiff base formation.

Part 3: Characterization of 1,2,3-Thiadiazole Schiff Bases

The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are essential:

-

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) bond, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most indicative signal is the singlet for the azomethine proton (-N=CH-), which typically appears in the downfield region of the spectrum (δ 8.0-9.0 ppm). The aromatic and other aliphatic protons will have characteristic chemical shifts.

-

¹³C NMR: The carbon of the imine group will show a characteristic signal in the range of δ 150-165 ppm.

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.

Part 4: Applications in Drug Discovery and Materials Science

Schiff bases derived from the 1,2,3-thiadiazole scaffold are of significant interest due to their diverse biological activities.

4.1: Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that thiadiazole-containing Schiff bases exhibit potent activity against a range of bacterial and fungal pathogens.[6] The imine linkage is believed to play a crucial role in their mechanism of action, potentially by interfering with microbial cell wall synthesis or enzymatic activity. These compounds represent promising leads for the development of new antimicrobial and antifungal agents to combat drug-resistant infections.

4.2: Anticancer Activity

The 1,2,3-thiadiazole nucleus is a known pharmacophore in the design of anticancer agents.[1][4] Schiff bases incorporating this moiety have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[4] Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis.

4.3: Other Potential Applications

The unique electronic and structural features of these compounds also make them candidates for applications in materials science, such as in the development of:

-

Corrosion inhibitors: The nitrogen and sulfur atoms can coordinate with metal surfaces, forming a protective layer.

-

Fluorescent probes: The extended π-conjugation in some derivatives can lead to interesting photophysical properties.

-